[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl](triphenyl)phosphonium
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Overview
Description
(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methylphosphonium is a complex organic compound that features a benzoxazole ring substituted with a chloro group and a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methylphosphonium typically involves the reaction of 6-chloro-2-oxo-1,3-benzoxazole with triphenylphosphine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methylphosphonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The chloro group in the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoxazole derivatives.
Scientific Research Applications
(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methylphosphonium has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism by which (6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methylphosphonium exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound is used in similar synthetic applications and undergoes keto-enol tautomerism.
Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate:
Uniqueness
(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methylphosphonium is unique due to its specific structure, which combines a benzoxazole ring with a triphenylphosphonium moiety
Properties
Molecular Formula |
C26H20ClNO2P+ |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
(6-chloro-2-oxo-1,3-benzoxazol-3-yl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C26H20ClNO2P/c27-20-16-17-24-25(18-20)30-26(29)28(24)19-31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H,19H2/q+1 |
InChI Key |
DPAUAIHLXOJBHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CN2C3=C(C=C(C=C3)Cl)OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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